3-amino-7-(diethylamino)-2H-chromen-2-one
Description
3-Amino-7-(diethylamino)-2H-chromen-2-one is a coumarin derivative characterized by a diethylamino electron-donating group at position 7 and a reactive amino group at position 2. It is synthesized via the reduction of 7-(diethylamino)-3-nitro-2H-chromen-2-one using SnCl₂ and HCl, followed by purification . The amino group at position 3 enables further functionalization, such as Schiff base formation for chemosensing applications . Its fluorescence properties arise from the π-conjugated coumarin backbone and the electron-donating diethylamino group, making it suitable for metal ion detection (e.g., Cu²⁺ via fluorescence quenching) . The compound’s solubility in polar solvents like acetonitrile facilitates its integration into polymeric sensors .
Properties
IUPAC Name |
3-amino-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-15(4-2)10-6-5-9-7-11(14)13(16)17-12(9)8-10/h5-8H,3-4,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVZDMLCTCWNFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation with Ethyl Nitroacetate
Reaction Scheme :
4-(Diethylamino)salicylaldehyde + Ethyl nitroacetate → 3-Nitro-7-(diethylamino)-2H-chromen-2-one
-
Reactants : 4-(Diethylamino)salicylaldehyde (1.4 g, 7.2 mmol), ethyl nitroacetate (0.8 mL, 7.2 mmol).
-
Catalyst : Piperidine (0.1 mL) and acetic acid (0.2 mL).
-
Solvent : n-Butanol (20 mL).
-
Conditions : Reflux for 24 hours under nitrogen.
-
Workup : Cooling, filtration, and recrystallization from DMF yield bright yellow crystals.
Mechanistic Insight : The reaction proceeds via base-catalyzed condensation, forming the coumarin ring through cyclization and dehydration.
Alternative Route Using Malononitrile
Reaction Scheme :
4-(Diethylamino)salicylaldehyde + Malononitrile → 3-Cyano-7-(diethylamino)-2H-chromen-2-one (subsequent nitration)
-
Reactants : 4-(Diethylamino)salicylaldehyde (5.18 mM), malononitrile (5.18 mM).
-
Catalyst : Piperidine (0.52 mM) and acetic acid.
-
Solvent : Ethanol (8 mL).
-
Conditions : Reflux for 3 hours.
-
Workup : Precipitation in ice water, filtration, and ethanol wash.
Yield : 90%.
Limitation : Requires additional nitration steps, complicating the pathway compared to ethyl nitroacetate.
Reduction of Nitro to Amino Group
The nitro intermediate is reduced to the target amine using stannous chloride (SnCl₂), a classical method optimized for selectivity and yield.
Stannous Chloride in Hydrochloric Acid
-
Reactants : 3-Nitro-7-(diethylamino)-2H-chromen-2-one (0.25 g, 0.95 mmol).
-
Reducing Agent : SnCl₂·2H₂O (1.6 g, 7.12 mmol) in 15% HCl (5 mL).
-
Conditions : Stirring at room temperature for 4 hours.
-
Workup : Neutralization with NaOH, extraction with diethyl ether, and purification via silica gel chromatography.
Mechanistic Insight : SnCl₂ facilitates a six-electron reduction, converting nitro groups to amines without over-reduction.
Catalytic Hydrogenation
-
Reactants : 3-Nitro-7-(diethylamino)-2H-chromen-2-one.
-
Catalyst : 5% Pd/C under H₂ atmosphere.
-
Solvent : Ethanol.
-
Conditions : 30 psi H₂, 50°C for 2 hours.
Yield : 82%.
Advantage : Avoids acidic conditions, suitable for acid-sensitive substrates.
Comparative Analysis of Synthetic Methods
Key Findings :
-
The Knoevenagel-SnCl₂ route remains the most widely adopted due to reliability.
-
Catalytic hydrogenation offers a greener alternative but requires specialized equipment.
Optimization Strategies
Microwave-Assisted Synthesis
Application : Microwave irradiation reduces reaction time for Knoevenagel condensation from 24 hours to 30 minutes, achieving 89% yield.
Solvent and Catalyst Screening
Chemical Reactions Analysis
Types of Reactions: 3-Amino-7-(diethylamino)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitroso or nitro compound.
Reduction: The compound can be reduced to form a hydroxylamine derivative.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and iron powder in acidic conditions are used.
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso- and nitro derivatives.
Reduction Products: Hydroxylamine derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Fluorescent Dyes and Sensors
One of the most prominent applications of 3-amino-7-(diethylamino)-2H-chromen-2-one is its use as a fluorescent dye . The compound exhibits strong fluorescence properties, making it suitable for several applications:
- Chemical Sensors : The compound's ability to undergo fluorescence changes in response to environmental stimuli allows it to be used as a chemical sensor. Its electron donor-acceptor system enhances its sensitivity to various analytes, making it effective for detecting metal ions and other pollutants .
- Biomarkers : Due to its fluorescence characteristics, this compound can serve as a biomarker in biological imaging, allowing researchers to visualize cellular processes in real time .
- Solar Cells : The compound's strong electron push-pull system enables its integration into organic solar cells, where it can improve light absorption and conversion efficiency .
Antioxidant Activities
Research has demonstrated that this compound possesses significant antioxidant properties . A study evaluated the stability and antioxidant activities of this compound when encapsulated with β-cyclodextrins (β-CD). The findings indicated that:
- Encapsulation enhances the stability of the compound, allowing for better bioavailability and efficacy in reducing oxidative stress .
- In vitro assays showed that both free and encapsulated forms of the compound effectively reduced ferric ions (Fe³⁺) to ferrous ions (Fe²⁺), showcasing its potential as an antioxidant agent .
Drug Delivery Systems
The compound has also been investigated for its role in drug delivery systems :
- Encapsulation Techniques : The use of β-CD for encapsulating this compound has been shown to improve the pharmacokinetic profile of drugs by enhancing their solubility and stability in biological environments .
- Bioavailability Studies : Comparative studies on the bioavailability of free versus encapsulated forms demonstrated that encapsulation significantly improved the absorption rates in biological models, indicating its potential for enhancing drug delivery efficiency .
Supramolecular Chemistry
The compound's structural characteristics allow it to participate in supramolecular interactions:
- Crystal Engineering : Research into the crystal packing of 7-(diethylamino)coumarin derivatives revealed that this compound can form various supramolecular architectures through π-stacking interactions and hydrogen bonding. These interactions are crucial for designing materials with specific optical or electronic properties .
Case Studies
Several case studies highlight the practical applications of this compound:
Mechanism of Action
The mechanism by which 3-amino-7-(diethylamino)-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table highlights key structural, electronic, and functional differences between 3-amino-7-(diethylamino)-2H-chromen-2-one and analogous coumarin derivatives:
Key Observations:
Substituent-Driven Selectivity: The amino group in this compound allows selective Cu²⁺ recognition , whereas pyrimidine (PYC) and benzimidazole (Coumarin 7) derivatives target Hg²⁺ and solar cell applications, respectively . Trifluoroacetyl and acetyl groups prioritize fluorescence tuning over metal ion binding .
Electronic Properties :
- Electron-withdrawing substituents (e.g., -COCF₃, pyrimidin-4-yl) redshift absorption/emission, while electron-donating groups (e.g., -N(Et)₂) enhance fluorescence quantum yield .
Supramolecular Interactions: The amino group’s hydrogen-bonding capability enhances binding to cucurbit[7]uril (CB[7]) with a reported binding constant (~10⁵ M⁻¹), comparable to benzaldehyde-CB[7] complexes .
Synthetic Accessibility: The nitro-to-amine reduction route for this compound is straightforward , while trifluoroacetyl and benzimidazole derivatives require specialized reagents (e.g., trifluoroacetic anhydride, benzimidazole aldehydes) .
Research Implications
- Sensor Design: The amino group’s versatility in Schiff base formation makes this compound ideal for customizable chemosensors, though derivatives with bulkier substituents (e.g., PYC) may offer better selectivity for larger ions like Hg²⁺ .
- Material Science: Coumarin 7’s benzimidazole derivative demonstrates how structural rigidity and hydrogen bonding can enhance photovoltaic performance, a feature absent in the amino-substituted compound .
- Limitations: The amino group’s susceptibility to oxidation may limit stability in harsh environments compared to acetyl or trifluoroacetyl derivatives .
Biological Activity
3-Amino-7-(diethylamino)-2H-chromen-2-one, also known as 7-diethylamino coumarin, is a compound that has garnered interest for its diverse biological activities, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, including antioxidant properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C13H16N2O2
- Molecular Weight : 232.28 g/mol
- CAS Number : 77078165
The presence of the diethylamino group enhances the solubility and reactivity of the compound, making it suitable for various biological applications.
Antioxidant Activity
Numerous studies have demonstrated the antioxidant properties of coumarin derivatives, including this compound. The antioxidant activity is primarily attributed to the ability of these compounds to scavenge free radicals and reduce oxidative stress.
Key Findings:
- DPPH Scavenging Activity : In a study evaluating the DPPH radical scavenging activity, this compound exhibited significant antioxidant effects, with an IC50 value indicating its potency in neutralizing free radicals. Comparatively, it outperformed ascorbic acid in certain assays, highlighting its potential as a natural antioxidant agent .
- Mechanism of Action : The antioxidant mechanism involves intramolecular hydrogen bonding that stabilizes reactive intermediates, thus enhancing the compound's ability to scavenge radicals .
Cytotoxic Effects
The cytotoxicity of this compound has been investigated in various cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation has been noted.
Case Studies:
-
Cancer Cell Lines : In vitro studies on human prostate cancer cell lines (PC3 and DU145) demonstrated that this compound significantly reduced cell viability over time, with IC50 values indicating effective cytotoxicity .
This data indicates a time-dependent increase in cytotoxicity.
Cell Line IC50 (μg/mL) at 24h IC50 (μg/mL) at 48h IC50 (μg/mL) at 72h PC3 32.01 ± 3.2 25.47 ± 1.9 18.97 ± 2.8 DU145 35.22 ± 1.9 27.84 ± 2.22 19.52 ± 4.92 - Mechanism of Action : The compound was found to induce chromatin condensation and DNA damage, leading to cell cycle arrest in the G0/G1 phase, which is critical for its anticancer properties .
Potential Therapeutic Applications
Given its biological activities, particularly as an antioxidant and anticancer agent, this compound presents potential therapeutic applications:
- Anticancer Therapy : Its ability to induce apoptosis in cancer cells suggests that it could be developed as a treatment option for various malignancies.
- Neuroprotective Agent : Due to its antioxidant properties, there is potential for this compound to be explored in neurodegenerative diseases where oxidative stress plays a significant role.
Q & A
Q. What are the key synthetic routes for 3-amino-7-(diethylamino)-2H-chromen-2-one, and how can intermediates be characterized?
The compound is synthesized via multi-step reactions starting from 7-(diethylamino)-3-nitro-2H-chromen-2-one, which undergoes reduction to form the 3-amino derivative. Key intermediates are characterized using , , and FT-IR spectroscopy. For example, the nitro-to-amine conversion is confirmed by the disappearance of the nitro group’s IR peak (~1520 cm) and the emergence of NH signals in NMR .
Q. How is this compound utilized as a fluorescent probe for metal ion detection?
The compound’s coumarin core and electron-donating diethylamino group enable strong fluorescence. When incorporated into polymers (e.g., triazolyl coumarin-based polymers), it exhibits selective Cu detection via fluorescence quenching and a blue shift (~40 nm) due to planarization of the ICT (intramolecular charge transfer) fluorophore upon Cu binding. Titration experiments in acetonitrile with metal nitrate solutions are used to quantify sensitivity .
Q. What spectroscopic techniques are critical for validating the purity of synthesized this compound?
High-resolution (400 MHz) and (100 MHz) are essential for confirming molecular structure. Elemental analysis (C, H, N) ensures stoichiometric purity (>98%). Mass spectrometry (ESI or HRMS) provides molecular ion peaks (e.g., [M+H]) for verification .
Advanced Research Questions
Q. How do intermolecular interactions influence the crystal packing and thermodynamic stability of this compound derivatives?
X-ray crystallography reveals that derivatives such as 7-(diethylamino)-2-(2-oxo-2H-chromen-3-yl)chromenium perchlorate adopt twisted conformations (e.g., 7.1° dihedral angle) stabilized by C–H⋯O hydrogen bonds and π-π stacking. Computational studies (Gibbs free energy calculations) show that these interactions contribute >30 kJ/mol to lattice stability, favoring crystallization in acetonitrile over water .
Q. What methodologies resolve contradictions in reported synthetic yields for 3-acetyl derivatives of this compound?
Discrepancies in yields (e.g., 38% in FeCl-catalyzed reactions vs. >80% in Vilsmeier-Haack protocols) arise from solvent polarity and catalyst choice. Optimizing reaction conditions (e.g., using DMF as a solvent and controlling temperature to 80°C) improves yield consistency. Kinetic studies via monitoring can identify side reactions .
Q. How does the binding mode of this compound with Cu2+^{2+}2+ differ between monomeric and polymeric systems?
In monomeric forms, Cu binds to the triazolyl and amino groups, causing fluorescence quenching via electron transfer. In polymers, Cu induces aggregation, leading to a blue shift due to restricted ICT. Comparative studies using reference coumarins (e.g., 7-diethylaminocoumarin) and Job’s plot analysis confirm stoichiometric differences (1:1 vs. 1:2 metal-ligand ratios) .
Q. What computational approaches predict the solvatochromic behavior of this compound in diverse solvents?
Time-dependent DFT (TD-DFT) simulations with polarizable continuum models (PCM) correlate solvent polarity (e.g., acetonitrile vs. toluene) with emission maxima shifts. The diethylamino group’s electron-donating strength and solvent dielectric constants (ε) are key parameters. Experimental validation uses UV-vis and fluorescence spectra in solvents with varying Reichardt’s values .
Methodological Notes
- Contradiction Handling : Cross-validate NMR assignments with 2D-COSY and HSQC to resolve signal overlap in aromatic regions .
- Data Reproducibility : Standardize metal ion concentrations (0.05 M nitrate salts) and use quartz cuvettes for fluorescence studies to minimize solvent effects .
- Advanced Characterization : Employ SCXRD (single-crystal X-ray diffraction) for unambiguous structural confirmation, particularly for polymorphic forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
